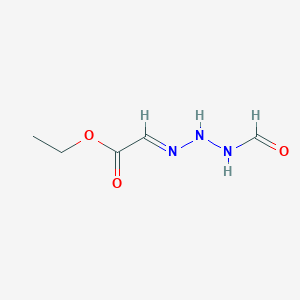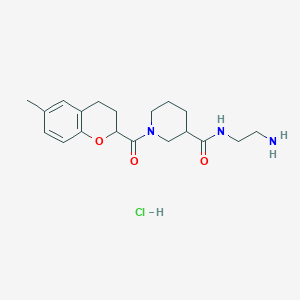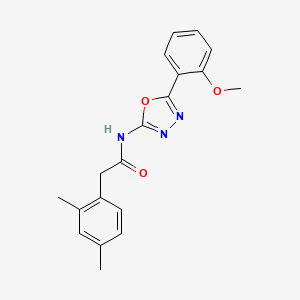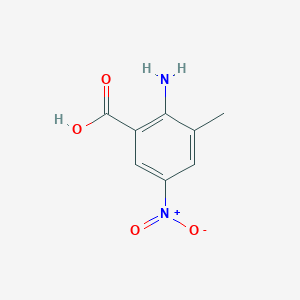
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, also known as MBOCA, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains both an azetidine and a benzimidazole ring, and it is commonly used as a precursor in the synthesis of other compounds. In
作用機序
The mechanism of action of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or dysfunction, which may explain the potential therapeutic effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide.
Biochemical and Physiological Effects
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the activation of DNA repair pathways, and the inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and anti-cancer properties in some studies. However, the exact effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide may vary depending on the specific experimental conditions and the cell or tissue type being studied.
実験室実験の利点と制限
One advantage of using 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is also highly reactive and can be toxic to cells at high concentrations, which can make it difficult to work with in some experiments. Additionally, the potential therapeutic effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide have not been fully characterized, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, including further investigation of its mechanism of action, exploration of its potential therapeutic uses, and development of new synthetic methods for producing 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide and related compounds. Additionally, more research is needed to determine the safety and efficacy of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in humans, particularly in the context of cancer and other diseases. Overall, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is a promising compound with many potential applications in scientific research and medicine.
合成法
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is typically synthesized through a reaction between 2-methylbenzimidazole and oxirane-2-carboxylic acid methyl ester. The resulting intermediate is then reacted with azetidine-1-carboxylic acid to yield 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide. This method has been optimized to produce high yields of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide with minimal impurities.
科学的研究の応用
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been used in a variety of scientific research applications, including as a precursor in the synthesis of other compounds, as a tool for studying enzyme activity, and as a potential therapeutic agent. For example, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been used to synthesize compounds with anti-cancer and anti-inflammatory properties. It has also been used to study the activity of enzymes involved in DNA repair and to investigate the effects of oxidative stress on cellular function.
特性
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-19-15-6-2-3-7-16(15)21(12)13-10-20(11-13)17(22)18-9-14-5-4-8-23-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGPBSMYBWHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)
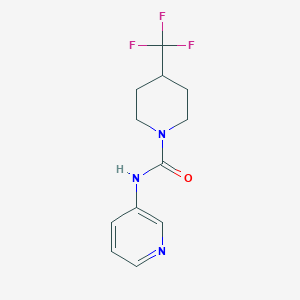
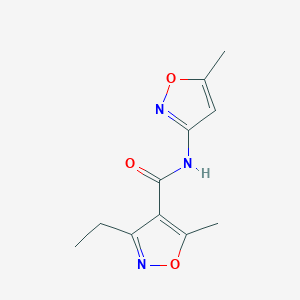
![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)
![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)
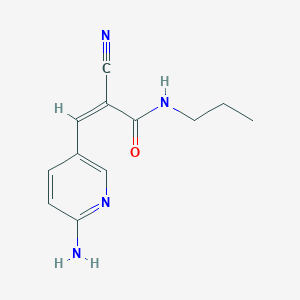
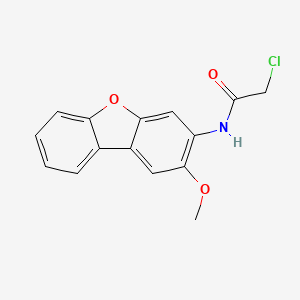

![2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2976576.png)
